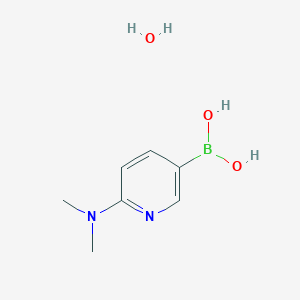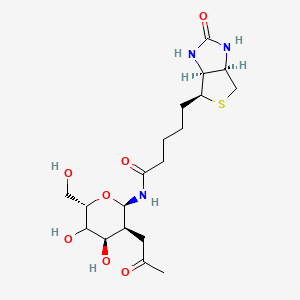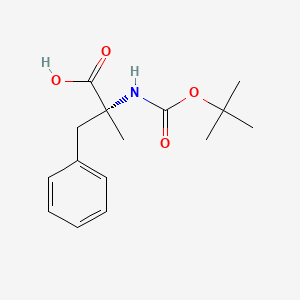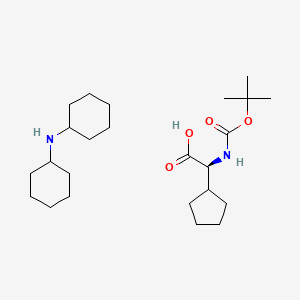
INDIUM CHLORIDE, HYDROUS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(III) chloride, also known as trichloroindigane or indium trichloride, is a white, flaky solid . It is an indium halide and is used as a Lewis acid in various organic transformations . It is also used in the preparation of many semiconductor materials due to its optoelectronic properties .
Synthesis Analysis
Indium(III) chloride can be synthesized using an electrochemical cell in a mixed methanol-benzene solution . It is also reported that indium reacts quickly with chlorine to produce the trichloride .Molecular Structure Analysis
Indium(III) chloride crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In(III) centers . This structure is similar to that seen in YCl3 .Chemical Reactions Analysis
Indium(III) chloride is a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . It can also be used as a catalyst to synthesize indolylindolines through self-addition of indoles .Physical And Chemical Properties Analysis
Indium(III) chloride is a white, flaky solid with a density of 3.46 g/mL at 25 °C . It forms colorless diffuse crystals of rhombic shape .Applications De Recherche Scientifique
Indium Chloride, Hydrous, also known as Indium (III) Chloride, is a white, flaky solid with applications in organic synthesis as a Lewis acid . It’s the most available soluble derivative of indium . Here are some of its applications:
-
Medical and Biological Applications
- Indium (III) complexes are versatile species that emit Auger electrons, making them suitable for a wide range of biological and medical applications .
- The properties of these complexes depend on the primary ligand used for their syntheses .
- Methods of synthesizing xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine complexes of indium (III) are discussed .
- These complexes have shown potential in antibacterial, antifungal, and antiviral applications .
- Other biological applications include anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications .
- Overall, indium (III) complexes have displayed good performance in all these biological and medical applications .
-
Catalyst in Chemistry
-
Electrowinning Applications
-
Synthesis and Structure
- Indium (III) chloride is a relatively electropositive metal that reacts quickly with chlorine to give the trichloride .
- It’s very soluble and deliquescent .
- A synthesis has been reported using an electrochemical cell in a mixed methanol-benzene solution .
- Like AlCl3 and TlCl3, InCl3 crystallizes as a layered structure consisting of a close-packed chloride arrangement containing layers of octahedrally coordinated In (III) centers .
-
Reactions
- InCl3 is a Lewis acid and forms complexes with donor ligands .
- For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .
- In diethyl ether solution, InCl3 reacts with lithium hydride, LiH, to form an unstable compound that decomposes below 0 °C .
- This compound is reacted in situ in organic synthesis as a reducing agent .
-
Radiopharmaceutical Agents
-
Friedel-Crafts Acylations and Diels-Alder Reactions
-
Synthesis of Dithiocarbamate
-
Electrochemical Cell
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
143983-91-9 |
|---|---|
Nom du produit |
INDIUM CHLORIDE, HYDROUS |
Formule moléculaire |
Cl3H2InO |
Poids moléculaire |
239.19 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 4-deuterio-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B1145864.png)
![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)




![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)
![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)
![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)